
1-(furan-2-yl)cyclopropane-1-carbonitrile
Vue d'ensemble
Description
1-(furan-2-yl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring attached to a furan ring and a nitrile group This compound is of interest due to its unique structural properties, which combine the reactivity of the cyclopropane ring with the aromaticity of the furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(furan-2-yl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of furan derivatives. For example, the reaction of 2-furylcarbinol with a suitable cyclopropanation reagent, such as diiodomethane and zinc-copper couple, can yield this compound. The reaction typically requires an inert atmosphere and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(furan-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 1-(2-Furyl)cyclopropylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(furan-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(furan-2-yl)cyclopropane-1-carbonitrile depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions in enzyme active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarbonitrile: Lacks the furan ring, making it less reactive in certain types of reactions.
Furfurylamine: Contains an amine group instead of a nitrile group, leading to different reactivity and applications.
2-Furylacetonitrile: Similar structure but with a different position of the nitrile group, affecting its chemical behavior.
Uniqueness
1-(furan-2-yl)cyclopropane-1-carbonitrile is unique due to the combination of the strained cyclopropane ring and the aromatic furan ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Numéro CAS |
162960-08-9 |
|---|---|
Formule moléculaire |
C8H7NO |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
1-(furan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H7NO/c9-6-8(3-4-8)7-2-1-5-10-7/h1-2,5H,3-4H2 |
Clé InChI |
QRIYJASQXVNELH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CC=CO2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
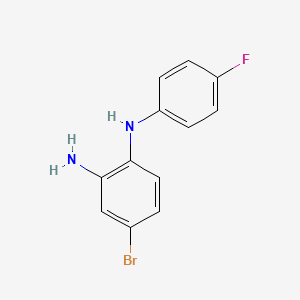
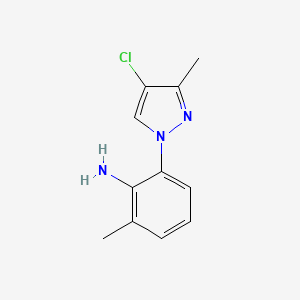



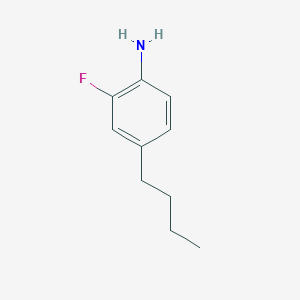


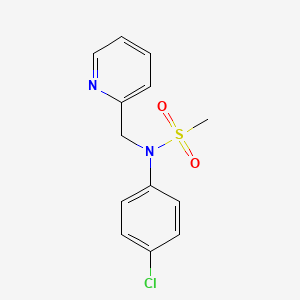
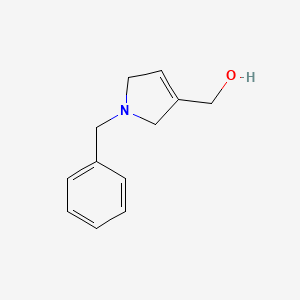


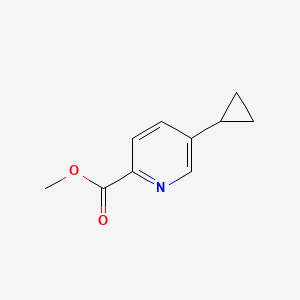
![N-(3-bromophenyl)-7-methoxypyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8614364.png)
